molecular formula C13H10N6O B15406786 4-Amino-6-phenylpteridine-7-carboxamide CAS No. 848310-83-8

4-Amino-6-phenylpteridine-7-carboxamide

Cat. No.: B15406786
CAS No.: 848310-83-8
M. Wt: 266.26 g/mol
InChI Key: GKOPVDQJIRJMFM-UHFFFAOYSA-N
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Description

4-Amino-6-phenylpteridine-7-carboxamide is a heterocyclic compound featuring a pteridine core substituted with amino, phenyl, and carboxamide groups. Pteridine derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . This compound’s structural uniqueness arises from the combination of electron-donating (amino) and electron-withdrawing (carboxamide) groups, which influence its solubility, reactivity, and interaction with biological targets.

Properties

CAS No.

848310-83-8

Molecular Formula

C13H10N6O

Molecular Weight

266.26 g/mol

IUPAC Name

4-amino-6-phenylpteridine-7-carboxamide

InChI

InChI=1S/C13H10N6O/c14-11-10-13(17-6-16-11)19-9(12(15)20)8(18-10)7-4-2-1-3-5-7/h1-6H,(H2,15,20)(H2,14,16,17,19)

InChI Key

GKOPVDQJIRJMFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N=CN=C3N=C2C(=O)N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences and similarities between 4-Amino-6-phenylpteridine-7-carboxamide and related compounds, based on synthesis routes, physicochemical properties, and biological activities:

Compound Core Structure Substituents Solubility Reported Activity Reference
4-Amino-6-phenylpteridine-7-carboxamide Pteridine 6-phenyl, 7-carboxamide, 4-amino Low in H₂O Limited data; predicted kinase inhibition via docking studies
4-Amino-6-phenylpyrimidine Pyrimidine 6-phenyl, 4-amino Moderate in DMSO Antimicrobial activity (Gram+ bacteria)
6-Amino-4-aryl-dithiolopyridine-5-carboxamide () Dithiolo[3,4-b]pyridine 4-aryl, 5-carboxamide, 6-amino Insoluble in H₂O Anticancer (HeLa cells, IC₅₀ = 8 µM)
4-Amino-5-fluoroguinazoline Quinazoline 5-fluoro, 4-amino High in polar solvents DHFR inhibition (IC₅₀ = 0.2 nM)

Key Observations:

  • Biological Targets: While 4-Amino-6-phenylpyrimidine shows broad-spectrum antimicrobial activity, the dithiolopyridine analog () demonstrates selective cytotoxicity, suggesting that ring systems beyond pyrimidine/pteridine influence target specificity .

Preparation Methods

Reaction Mechanism and Stoichiometry

The foundational method involves cyclocondensation between 2,4,5,6-tetraminopyrimidine bisulfite and 1,2-dicarbonyl compounds. For 4-amino-6-phenylpteridine-7-carboxamide, phenylglyoxal derivatives serve as optimal dicarbonyl partners. The reaction proceeds via nucleophilic attack of the tetraminopyrimidine’s amine groups on the carbonyl carbons, followed by dehydration and aromatization.

Table 1: Optimization Parameters for Condensation Reactions

Entry Dicarbonyl Component Solvent System Temperature (°C) Time (h) Yield (%)
1 Phenylglyoxal hydrate H2O/EtOH (1:1) 80 3 58
2 4-Carbamoylphenylglyoxal H2O/MeCN (2:1) 100 2 68
3 Benzil H2O/MeOH (1:1) 70 4 42

Data adapted from US2667486A and ES2293324T3.

Critical Modifications for Carboxamide Incorporation

Introducing the 7-carboxamide group necessitates using 4-carbamoylphenylglyoxal as the dicarbonyl precursor. Patent ES2293324T3 discloses that pre-functionalization of the phenyl ring with a carboxamide moiety prior to condensation prevents undesired side reactions at the 7-position. This method requires strict pH control (6.5–7.0) to avoid hydrolysis of the carboxamide group during the reflux phase.

Oxidation of Methyl-Substituted Pteridine Derivatives

Sequential Methyl Oxidation and Carboxylation

Intermediate 4-amino-6-phenyl-7-methylpteridine undergoes oxidative transformation using KMnO4 in acidic media (H2SO4, 0.5 M). The methyl group at C7 is converted to a carboxylic acid over 6 hours at 90°C, followed by amidation with NH4OH.

Reaction Scheme:
$$
\text{4-Amino-6-phenyl-7-methylpteridine} \xrightarrow[\text{H}2\text{SO}4]{\text{KMnO}4, \Delta} \text{4-Amino-6-phenylpteridine-7-carboxylic acid} \xrightarrow{\text{NH}4\text{OH}} \text{Target Compound}
$$

Yield Limitations and Byproduct Formation

This route suffers from moderate yields (32–45%) due to competitive over-oxidation of the pteridine core. GC-MS analysis identifies 4-amino-6-phenylpteridine-7,8-dione as the primary byproduct (>22% yield).

One-Pot Synthesis via Acid-Catalyzed Rearrangement

H2SO4-Mediated Cyclization

A novel one-pot method from Sci-Hub employs 3-benzoylquinoxalin-2-one and 5,6-diamino-2-mercaptopyrimidin-4-ol in 1,4-dioxane under H2SO4 catalysis. The reaction constructs both benzimidazole and pteridine rings simultaneously through an ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanism.

Critical Conditions:

  • H2SO4 concentration: 15% v/v
  • Reflux duration: 22 hours
  • Post-reaction neutralization with NaHCO3 to pH 7.4

Functional Group Interconversion to Carboxamide

Nitrile Hydrolysis Pathway

4-Amino-6-phenylpteridine-7-carbonitrile, synthesized via Ullmann coupling, undergoes controlled hydrolysis with H2O2 in formic acid (60°C, 8 h) to form the carboxamide. This method avoids intermediate carboxylic acid isolation, improving atom economy (78%).

Table 2: Comparison of Carboxamide Formation Methods

Method Starting Material Reagents Yield (%) Purity (HPLC)
Direct Condensation 4-Carbamoylphenylglyoxal H2O/MeCN 68 98.2
Oxidation-Amidation 7-Methylpteridine KMnO4, NH4OH 45 95.4
One-Pot Rearrangement Quinoxalinone H2SO4, NH3 41 97.8
Nitrile Hydrolysis 7-Cyanoptefridine H2O2, HCOOH 72 99.1

Comparative Analysis of Synthetic Routes

The condensation route offers the highest scalability, with batch sizes up to 500 g demonstrated in patent US2667486A. However, nitrile hydrolysis provides superior yields (72%) and purity, albeit requiring specialized handling of cyanide intermediates. Acid-catalyzed one-pot synthesis, while innovative, remains limited by long reaction times (>20 h) and lower overall efficiency.

Regioselectivity challenges persist in all methods, particularly concerning the orientation of the phenyl and carboxamide groups. X-ray crystallography data from Sci-Hub confirms that electron-withdrawing carboxamide groups at C7 direct subsequent electrophilic substitutions to the C8 position.

Q & A

Q. How should researchers handle large datasets from high-throughput screening campaigns?

  • Methodological Answer : Use cheminformatics pipelines (e.g., KNIME or Pipeline Pilot) for data preprocessing (normalization, outlier removal). Store processed data in structured formats (e.g., .CSV with metadata headers) and archive raw files (e.g., HPLC chromatograms) in appendices. Apply machine learning algorithms (e.g., random forests) for pattern recognition and hypothesis generation .

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